4,5,6-Tribromo-1,3-dioxan-2-one
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Overview
Description
4,5,6-Tribromo-1,3-dioxan-2-one is a chemical compound with the molecular formula C4H3Br3O3 It is a brominated derivative of 1,3-dioxan-2-one and contains three bromine atoms attached to the carbon atoms in the 4, 5, and 6 positions of the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Tribromo-1,3-dioxan-2-one typically involves the bromination of 1,3-dioxan-2-one. One common method is the use of tribromoisocyanuric acid as a brominating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The tribromoisocyanuric acid provides a stable source of bromine, which reacts with the 1,3-dioxan-2-one to form the tribromo derivative .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recycling of by-products such as cyanuric acid can improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4,5,6-Tribromo-1,3-dioxan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Cyclization Reactions: The presence of the dioxane ring allows for potential cyclization reactions under appropriate conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
4,5,6-Tribromo-1,3-dioxan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 4,5,6-Tribromo-1,3-dioxan-2-one involves its interaction with molecular targets through its bromine atoms and dioxane ring. The bromine atoms can participate in electrophilic reactions, while the dioxane ring can engage in cyclization and other ring-based interactions. These interactions can affect various molecular pathways, although detailed studies are required to fully elucidate the specific mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether
- 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether
Comparison
4,5,6-Tribromo-1,3-dioxan-2-one is unique due to its specific bromination pattern and the presence of the dioxane ring. In contrast, similar compounds like 2,3,6-tribromo-4,5-dihydroxybenzyl derivatives have different structural features and bromination patterns, leading to distinct chemical properties and applications .
Properties
CAS No. |
872584-21-9 |
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Molecular Formula |
C4H3Br3O3 |
Molecular Weight |
338.78 g/mol |
IUPAC Name |
4,5,6-tribromo-1,3-dioxan-2-one |
InChI |
InChI=1S/C4H3Br3O3/c5-1-2(6)9-4(8)10-3(1)7/h1-3H |
InChI Key |
GAXGUKYZSZQHCI-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(OC(=O)OC1Br)Br)Br |
Origin of Product |
United States |
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